N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2H-indazole-3-carboxamide
Description
“N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2H-indazole-3-carboxamide” is a heterocyclic compound featuring a pyrazole-indazole-carboxamide scaffold. Its structure comprises a 2H-indazole core linked via a carboxamide group to a 3-methoxyphenyl substituent bearing a 3,5-dimethylpyrazole moiety.
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-12-10-13(2)25(24-12)17-9-8-14(11-18(17)27-3)21-20(26)19-15-6-4-5-7-16(15)22-23-19/h4-11H,1-3H3,(H,21,26)(H,22,23) |
InChI Key |
BBJSVZHAYKIXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2H-indazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or indazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Research indicates that N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2H-indazole-3-carboxamide exhibits several notable biological activities:
Antimicrobial Activity
Compounds similar to this structure have demonstrated significant antimicrobial properties against various pathogens. Studies suggest that they may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Anticancer Properties
Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. Mechanisms may involve the induction of apoptosis or cell cycle arrest, making it a candidate for further investigation in cancer therapy. For example, studies have shown that similar compounds exhibit IC50 values indicating significant activity against various cancer cell lines.
Case Study 1: Anticancer Activity
In a study assessing the effects of this compound on human cancer cell lines, it was found to induce apoptosis in HepG2 liver carcinoma cells with an IC50 value of approximately 7 µM. This suggests a promising avenue for developing new cancer therapies based on this compound's structure.
Case Study 2: Anti-inflammatory Effects
A series of experiments evaluated the compound's ability to inhibit TNF-α and IL-6 production in vitro. Results indicated that at concentrations around 10 µM, the compound could reduce TNF-α levels by over 70%, comparable to established anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s lower molecular weight and methoxy group may improve aqueous solubility compared to the bulkier styryl (Compound 1) or benzoimidazolyl (Compound 18a) derivatives.
Research Findings and Data Analysis
Structural Characterization :
- Crystallographic analysis using programs like SHELXL () is critical for confirming the spatial arrangement of substituents in such compounds. For example, the methoxy group’s orientation in the target compound could be validated via X-ray diffraction, aiding in structure-activity relationship (SAR) studies .
Hypothetical Activity Trends :
- Pyrazole carboxamides with electron-donating groups (e.g., methoxy) often exhibit enhanced binding to kinases like EGFR or VEGFR compared to halogenated analogues.
Biological Activity
N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, effects on cell proliferation, and mechanisms of action.
Chemical Structure
The compound features a quinoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The pyrrolidine ring contributes to its pharmacological profile by enhancing binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide through various mechanisms:
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Research has demonstrated that related compounds can inhibit VEGFR, a critical target in cancer therapy. For instance, novel quinoxaline derivatives were shown to reduce VEGFR-2 levels significantly, indicating a similar potential for N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide. These compounds exhibited cytotoxic effects on colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values comparable to established drugs like doxorubicin and sorafenib .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 8 | HCT-116 | 4.72 |
| Compound 14 | MCF-7 | 4.61 |
| Doxorubicin | HCT-116 | 0.72 |
| Sorafenib | MCF-7 | 0.9 |
The mechanisms through which N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide exerts its biological effects include:
Induction of Apoptosis
The compound has been observed to promote apoptosis in cancer cells. Flow cytometry assays indicated an increase in the pre-G1 phase population, suggesting enhanced apoptosis rates. The expression of apoptotic markers such as caspase-3 and p53 significantly increased upon treatment .
Table 2: Apoptotic Marker Levels
| Marker | Control Level (pg/ml) | Treated Level (pg/ml) |
|---|---|---|
| Caspase-3 | 47.88 | 423.10 |
| p53 | 22.19 | 345.83 |
| BAX | Baseline | Increased by 4.3x |
| BCL2 | Baseline | Decreased by 0.45x |
Antimicrobial Activity
In addition to anticancer properties, N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide may exhibit antimicrobial activity due to the presence of the quinoline structure, which has been associated with various antimicrobial effects against bacteria and fungi .
Case Studies
A notable case study involved the evaluation of quinoline derivatives against multiple cancer cell lines, where compounds structurally related to N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide showed promising results in inhibiting tumor growth and inducing apoptosis through targeted pathways such as VEGFR inhibition and modulation of apoptotic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
